molecular formula C3H3BrMg B095795 1-Propynylmagnesium bromide CAS No. 16466-97-0

1-Propynylmagnesium bromide

Cat. No.: B095795
CAS No.: 16466-97-0
M. Wt: 143.27 g/mol
InChI Key: QBNOPZJAURRQCE-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propynylmagnesium bromide (C₃H₃BrMg, molecular weight: 143.27 g/mol) is a Grignard reagent commonly utilized in organic synthesis as a nucleophile for forming carbon-carbon bonds. It is commercially available as a 0.5 M solution in tetrahydrofuran (THF) and exhibits high reactivity, particularly in reactions with carbonyl compounds such as aldehydes, ketones, and esters .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propynylmagnesium bromide is typically synthesized by reacting propyne with magnesium bromide in an anhydrous environment. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The general reaction is as follows:

CH3CCH+MgBr2CH3CCMgBr\text{CH}_3\text{C}\equiv\text{CH} + \text{MgBr}_2 \rightarrow \text{CH}_3\text{C}\equiv\text{CMgBr} CH3​C≡CH+MgBr2​→CH3​C≡CMgBr

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is often supplied as a 0.5 M solution in tetrahydrofuran to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions: 1-Propynylmagnesium bromide undergoes various types of reactions, including:

    Addition Reactions: It adds to carbonyl compounds to form alcohols.

    Substitution Reactions: It can replace halides in organic molecules.

    Coupling Reactions: It participates in coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl halides to form substituted alkynes.

    Catalysts: Often used with catalysts such as palladium or nickel in coupling reactions.

Major Products:

Scientific Research Applications

1-Propynylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-propynylmagnesium bromide as a Grignard reagent involves the formation of a complex with the target molecule. The magnesium atom coordinates with the carbonyl oxygen, facilitating the nucleophilic attack of the carbon-carbon triple bond on the electrophilic carbon of the carbonyl group. This results in the formation of a new carbon-carbon bond and the subsequent formation of an alcohol after hydrolysis .

Comparison with Similar Compounds

Key Properties:

  • Appearance : Clear liquid
  • Boiling Point : 65–67°C
  • Density : 0.941 g/mL
  • Solubility : Reacts violently with water; typically stored in anhydrous THF
  • Storage : Requires 2–8°C to maintain stability .

In synthesis, it is employed to introduce the propynyl group (CH₃C≡C–) into target molecules. For example, it reacts with aryl aldehydes to form propargyl alcohols in 84–94% yields , and it participates in multicomponent couplings to generate silyloxyallenes with high diastereoselectivity (>20:1) .

Comparison with Similar Grignard Reagents

The reactivity, functional group tolerance, and applications of 1-propynylmagnesium bromide are distinct compared to other organomagnesium compounds. Below is a detailed comparison:

Allylmagnesium Bromide

  • Formula : C₃H₅MgBr
  • Reactivity : Less reactive due to conjugation stabilization of the allyl group. Prefers allylation reactions (e.g., forming allylic alcohols) .
  • Applications : Used in synthesizing allylic derivatives but lacks the triple bond for alkyne-based chemistry .
  • Safety : Similar water reactivity but less prone to oligomerization compared to this compound .

Isopropylmagnesium Bromide

  • Formula : C₃H₇MgBr
  • Reactivity : Lower reactivity due to steric hindrance from the branched isopropyl group. Suitable for selective alkylations .
  • Applications: Limited in forming bulky tertiary alcohols or alkanes. Not ideal for alkyne incorporation .

Phenylmagnesium Bromide

  • Formula : C₆H₅MgBr
  • Reactivity : Aryl Grignard reagents are less nucleophilic toward carbonyls but effective in forming biaryl compounds .
  • Applications : Used in synthesizing aromatic alcohols and ketones but incompatible with alkyne synthesis .

1-Propenylmagnesium Bromide

  • Formula : C₃H₅MgBr
  • Reactivity : Similar to allyl derivatives but lacks the triple bond, limiting access to alkyne-based products .
  • Applications: Forms propenyl-substituted compounds but cannot participate in click chemistry or alkyne cycloadditions .

Comparative Data Table

Compound Molecular Formula Reactivity Key Applications Safety Notes
This compound C₃H₃BrMg High Propargyl alcohols, alkynyl sulfides Flammable; reacts violently with H₂O
Allylmagnesium bromide C₃H₅MgBr Moderate Allylic alcohols, allylation reactions Less oligomerization risk
Isopropylmagnesium bromide C₃H₇MgBr Low Bulky tertiary alcohols Requires inert atmosphere
Phenylmagnesium bromide C₆H₅MgBr Moderate Biaryl synthesis, aromatic ketones Less moisture-sensitive

Biological Activity

1-Propynylmagnesium bromide (C3H3BrMg) is a Grignard reagent, primarily utilized in organic synthesis for its ability to form carbon-carbon bonds. This compound has garnered attention not only for its synthetic utility but also for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

This compound is a colorless to yellow solution that is sensitive to moisture and air, necessitating anhydrous conditions for its use. The compound acts as a nucleophile, where the carbon-magnesium bond can attack electrophilic centers such as carbonyl groups in aldehydes and ketones, leading to the formation of alcohols. This property is crucial for synthesizing various biologically active compounds .

PropertyValue
Molecular FormulaC3H3BrMg
CAS Number16466-97-0
AppearanceClear colorless to yellow
SolventTetrahydrofuran (THF)
Concentration0.5 M

Synthesis of Biologically Active Compounds

This compound has been employed in the synthesis of various biologically relevant molecules. For instance, it has been used in the propargylation of imines and carbonyl compounds, leading to the formation of complex structures that may possess pharmacological properties. Research indicates that this compound can facilitate the creation of chiral centers, which are vital in drug development .

Case Studies and Research Findings

  • Propargylation Reactions : A study demonstrated the use of this compound in asymmetric propargylation reactions, yielding high enantiomeric excesses. This method was particularly effective in synthesizing compounds with potential therapeutic applications .
  • Synthesis of Anticancer Agents : In another investigation, researchers utilized this compound to synthesize derivatives of known anticancer agents. The resulting compounds exhibited enhanced biological activity compared to their precursors, indicating that modifications using this Grignard reagent can significantly influence pharmacological profiles .
  • Mechanistic Insights : The mechanistic pathways involving this compound have been elucidated through various studies. It was found that the compound's reactivity with electrophiles leads to diverse reaction pathways, which can be tailored for specific biological applications .

Safety and Handling

Due to its reactivity, handling this compound requires strict adherence to safety protocols. It is essential to work under inert atmospheres (e.g., nitrogen or argon) and utilize appropriate personal protective equipment (PPE) to prevent exposure.

Q & A

Q. (Basic) What are the standard synthetic protocols for preparing 1-Propynylmagnesium bromide with high purity?

Methodological Answer:
this compound is typically synthesized via Grignard reagent formation. A common protocol involves:

  • Reaction Setup : Adding this compound (0.5 M in THF) to a solution of the substrate (e.g., aryl aldehydes) in tetrahydrofuran (THF) at 0°C under inert atmosphere .
  • Stirring : Maintaining the reaction at room temperature (RT) for 4 hours to ensure complete conversion.
  • Quenching : Terminating the reaction with 1.5 N HCl solution to protonate the intermediate.
  • Workup : Extracting the product with ethyl acetate (2×300 mL), washing with brine, drying over Na₂SO₄, and concentrating under reduced pressure .
  • Yield : Typical yields range from 55% to 94%, depending on substrate reactivity and reaction optimization .

Table 1: Comparative Synthesis Conditions

SubstrateSolventTemperatureYield (%)Reference
Aryl aldehydeTHF0°C → RT55–94

Q. (Basic) What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:
Key safety measures include:

  • Flammability Control : Store in flame-resistant cabinets and avoid ignition sources (sparks, open flames) due to its classification as a Category 1 flammable liquid .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, flame-resistant lab coats, and safety goggles. In case of spills, employ self-contained breathing apparatus (SCBA) for vapor containment .
  • Ventilation : Work in a fume hood to prevent inhalation of toxic vapors, which may cause dizziness or respiratory irritation .
  • First Aid : For skin contact, rinse immediately with water; for ingestion, rinse mouth and seek medical attention without inducing vomiting .

Q. (Basic) How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H NMR spectra for characteristic peaks (e.g., δ 2.24 ppm for methyl groups in alkyne derivatives) .
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., m/z 229.1 [M+1] for a ketone derivative) .
  • Purity Assessment : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify residual solvents or byproducts.

Q. (Advanced) What factors influence the reaction efficiency of this compound in nucleophilic additions?

Methodological Answer:
Critical factors include:

  • Solvent Choice : THF is optimal due to its ability to stabilize Grignard intermediates via Lewis acid-base interactions .
  • Temperature Control : Slow addition at 0°C minimizes side reactions (e.g., alkyne oligomerization), while gradual warming to RT ensures completion .
  • Stoichiometry : A 10% excess of this compound (1.1 equiv) compensates for moisture sensitivity and improves yield .
  • Substrate Reactivity : Electron-deficient aryl aldehydes react faster due to enhanced electrophilicity at the carbonyl carbon .

Q. (Advanced) How does the choice of solvent system affect the stability and reactivity of this compound?

Methodological Answer:

  • THF vs. Ethers : THF provides better solvation for Mg²⁺ ions, enhancing reagent stability compared to diethyl ether, which may lead to premature decomposition .
  • Polar Aprotic Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are unsuitable due to their propensity to quench Grignard reagents via proton exchange .
  • Moisture Sensitivity : Even trace water in solvents (>50 ppm) can hydrolyze the reagent, necessitating rigorous drying protocols .

Q. (Advanced) What are the mechanistic considerations for controlling regioselectivity in reactions involving this compound?

Methodological Answer:

  • Steric Effects : Bulky substrates favor terminal alkyne addition due to reduced steric hindrance at the α-position .
  • Electronic Effects : Electron-withdrawing groups on the substrate direct nucleophilic attack to the most electrophilic site (e.g., carbonyl carbons over conjugated alkenes) .
  • Catalytic Modulation : Transition metal catalysts (e.g., CuI) can shift selectivity toward cross-coupling pathways, but this requires rigorous exclusion of oxygen .

Q. (Advanced) How can researchers troubleshoot low yields in syntheses utilizing this compound?

Methodological Answer:

  • Quenching Optimization : Rapid acid quenching prevents retro-Grignard reactions; incomplete protonation may leave intermediates unextracted .
  • Extraction Efficiency : Use ethyl acetate for polar byproducts, and ensure multiple washes to recover the product fully .
  • Purity of Reagents : Test THF for peroxides and aldehydes for moisture content before use. Contaminants like water or oxygen degrade the reagent .

Properties

IUPAC Name

magnesium;prop-1-yne;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNOPZJAURRQCE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#[C-].[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394128
Record name 1-Propynylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16466-97-0
Record name 1-Propynylmagnesium bromide solution
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Propynylmagnesium bromide
1-Propynylmagnesium bromide
1-Propynylmagnesium bromide
1-Propynylmagnesium bromide
1-Propynylmagnesium bromide
1-Propynylmagnesium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.